molecular formula C11H14FNS B13283202 N-(4-fluorophenyl)thian-3-amine

N-(4-fluorophenyl)thian-3-amine

Cat. No.: B13283202
M. Wt: 211.30 g/mol
InChI Key: IIOJBJBKODAAHV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)thian-3-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a thian-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)thian-3-amine typically involves the reaction of 4-fluorophenacyl bromide with a thiourea derivative under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent, such as ethanol, which facilitates the formation of the desired thiazole compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorinating agents are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)thian-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)thian-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 4-fluoroamphetamine

Comparison: N-(4-fluorophenyl)thian-3-amine is unique due to its specific thiazole structure and the presence of a fluorophenyl group. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

N-(4-fluorophenyl)thian-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structural characteristics, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by a thian (thiophene) ring and an amine functional group, with a fluorinated phenyl substituent. Its molecular formula is C₉H₈FNS, and the presence of the fluorine atom enhances its biological activity and solubility in organic solvents. The structure can be summarized as follows:

Property Value
Molecular FormulaC₉H₈FNS
Molecular WeightApproximately 185.23 g/mol
Structural FeaturesThian ring, amine group, fluorinated phenyl substituent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to modulation of various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammation and cancer pathways. This inhibition occurs through binding to the active sites of these enzymes, effectively blocking their activity.
  • Receptor Interaction : this compound may also interact with cellular receptors that regulate cell growth and proliferation, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anticancer Potential : Studies have suggested its role as an inhibitor in cancer research, particularly in pathways associated with tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound has demonstrated properties that could reduce inflammation by inhibiting specific enzymes involved in inflammatory responses.
  • Neuropharmacological Effects : Preliminary studies indicate potential applications in neuropharmacology, although more research is needed to fully elucidate these effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-(4-chlorophenyl)thian-3-amineSimilar thian structure with chlorineDifferent halogen may affect reactivity
N-(phenyl)thian-3-amineLacks fluorine, only phenyl groupPotentially different biological activity
N-(4-bromophenyl)thian-3-amineBromine substitution instead of fluorineMay exhibit different pharmacological properties

The presence of the fluorine atom in this compound significantly influences its chemical reactivity and biological interactions compared to these analogues.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cancer Research : A study indicated that this compound could inhibit specific cancer cell lines by targeting metabolic pathways crucial for cell survival and proliferation .
  • Inflammation Models : In vitro models demonstrated that this compound effectively reduced markers of inflammation, supporting its potential as an anti-inflammatory agent.
  • Pharmacological Profiling : Research on pharmacokinetics suggests favorable absorption characteristics due to its solubility profile, which may enhance its therapeutic efficacy when developed into a pharmaceutical formulation .

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(4-fluorophenyl)thian-3-amine

InChI

InChI=1S/C11H14FNS/c12-9-3-5-10(6-4-9)13-11-2-1-7-14-8-11/h3-6,11,13H,1-2,7-8H2

InChI Key

IIOJBJBKODAAHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2=CC=C(C=C2)F

Origin of Product

United States

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